Boc-Ala-ONp (CAS 2483-49-0) is a pre-activated, highly crystalline amino acid derivative utilized primarily in solution-phase peptide synthesis and as a standard chromogenic substrate for protease assays. By incorporating a p-nitrophenyl (ONp) active ester, this compound bypasses the need for in-situ activation reagents while providing a built-in colorimetric leaving group. This dual functionality allows for the direct incorporation of Boc-protected alanine into peptide chains or polymer supports with high atom economy, while simultaneously enabling real-time spectrophotometric monitoring of reaction kinetics through the release of the p-nitrophenolate anion [1].
Substituting Boc-Ala-ONp with the free acid (Boc-Ala-OH) requires the addition of coupling reagents such as DCC or EDC. In large-scale solution-phase synthesis, DCC generates dicyclohexylurea (DCU), an insoluble byproduct that necessitates repeated filtration and often contaminates the crude peptide. Furthermore, while other pre-activated esters like Boc-Ala-OSu (N-hydroxysuccinimide) avoid DCU formation, they lack a strongly absorbing chromophore. This deprives process chemists of the ability to monitor coupling efficiency in real-time via UV-Vis spectroscopy, forcing reliance on slower, destructive offline testing such as the Kaiser assay [1].
The p-nitrophenyl leaving group of Boc-Ala-ONp provides a distinct analytical advantage over non-chromogenic active esters. Upon aminolysis or enzymatic cleavage, it releases p-nitrophenol, which exhibits strong absorbance at 340–400 nm (depending on pH). This allows for continuous, non-destructive monitoring of reaction completion. In contrast, reactions utilizing Boc-Ala-OSu yield N-hydroxysuccinimide, which lacks a distinct visible or near-UV signature, requiring discrete offline sampling to verify coupling efficiency [1].
| Evidence Dimension | Real-time reaction monitoring capability |
| Target Compound Data | Boc-Ala-ONp (Continuous UV-Vis tracking via p-nitrophenol release at ~348-400 nm) |
| Comparator Or Baseline | Boc-Ala-OSu (Requires offline/destructive assays due to lack of chromophore shift) |
| Quantified Difference | Eliminates the need for discrete sampling, enabling automated kinetic tracking. |
| Conditions | Solution-phase aminolysis or enzymatic hydrolysis in buffered aqueous/organic media |
Enables process chemists to precisely determine reaction endpoints without manual sampling, reducing cycle times and optimizing solvent usage.
Using Boc-Ala-ONp directly transfers the activated acyl group to the target amine, generating only p-nitrophenol as a byproduct. This phenolic byproduct is highly soluble in mild aqueous base and is easily removed via standard liquid-liquid extraction. Conversely, activating Boc-Ala-OH with DCC generates stoichiometric amounts of dicyclohexylurea (DCU). DCU is notoriously difficult to remove completely due to its partial solubility in many organic solvents, often requiring multiple filtration steps and reducing the overall yield of the purified peptide [1].
| Evidence Dimension | Byproduct physical state and removal method |
| Target Compound Data | Boc-Ala-ONp (Yields base-soluble p-nitrophenol, removed via simple aqueous wash) |
| Comparator Or Baseline | Boc-Ala-OH + DCC (Yields insoluble DCU, requiring repeated filtration) |
| Quantified Difference | Bypasses solid-liquid separation steps and prevents DCU contamination in the crude product. |
| Conditions | Standard solution-phase peptide coupling workflows |
Significantly streamlines downstream purification in scale-up manufacturing, reducing labor and improving crude product purity.
Boc-Ala-ONp serves as a highly reproducible, low-molecular-weight substrate for quantifying the activity of serine proteases, particularly elastases. For human pancreatic elastase, Boc-Ala-ONp demonstrates a defined Michaelis constant (Km) of 0.513 mM, allowing for rapid spectrophotometric quantification of enzyme units. Utilizing this soluble substrate replaces heterogeneous assays relying on insoluble elastin, which suffer from poor reproducibility, complex kinetics, and extended incubation times [1].
| Evidence Dimension | Enzyme assay kinetics and format |
| Target Compound Data | Boc-Ala-ONp (Km = 0.513 mM; homogeneous, rapid spectrophotometric readout) |
| Comparator Or Baseline | Natural elastin substrate (Heterogeneous, slow gravimetric or dye-release readout) |
| Quantified Difference | Provides a standardized, continuous kinetic measurement in minutes rather than hours. |
| Conditions | In vitro protease activity assays (e.g., human pancreatic elastase characterization) |
Crucial for procurement in diagnostic or pharmacological screening labs requiring a reliable, fast-acting substrate for elastase inhibitor development.
Because it avoids the generation of insoluble DCU byproducts associated with DCC activation, Boc-Ala-ONp is frequently selected for the scalable synthesis of short peptides and pharmaceutical intermediates. The ability to remove the p-nitrophenol byproduct via simple basic aqueous washes dramatically simplifies downstream processing and improves crude purity [1].
In pharmacological research targeting inflammatory diseases, Boc-Ala-ONp is procured as a standard chromogenic substrate to screen for elastase inhibitors. Its defined kinetic parameters (e.g., Km = 0.513 mM for pancreatic elastase) and immediate UV-Vis readout at ~348 nm allow for rapid, continuous measurement of IC50 values in microplate formats[2].
When synthesizing peptides on soluble polymer supports (e.g., PEG), monitoring reaction progress can be challenging. Boc-Ala-ONp is utilized in these workflows because the release of the p-nitrophenolate anion provides a direct, quantifiable spectrophotometric signal to confirm coupling completion without needing to cleave the product from the polymer [3].